(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Catalog No.
S6612392
CAS No.
735275-43-1
M.F
C15H17NO5
M. Wt
291.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexan...

CAS Number

735275-43-1

Product Name

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

IUPAC Name

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1

InChI Key

FEWDUDHZWVICKS-MNOVXSKESA-N

SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]

The compound (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a bicyclic organic molecule featuring a cyclohexane ring substituted with a carboxylic acid and a nitrophenyl group. Its structure includes a cyclohexane backbone with a carboxylic acid functional group at one position and a 2-nitrophenyl-2-oxoethyl moiety at another, contributing to its potential biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets, as the specific configuration can influence its pharmacological properties.

Typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, potentially leading to the formation of cyclohexane derivatives.
  • Nucleophilic Acyl Substitution: Involving the carboxylic acid moiety reacting with nucleophiles.

The presence of the nitrophenyl group may also allow for electrophilic aromatic substitution reactions, further diversifying its chemical reactivity.

The biological activity of (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been predicted using computational methods. Studies indicate that compounds with similar structures exhibit a range of activities, including:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating metabolic pathways.

The prediction of biological activity is often supported by structure-activity relationship (SAR) studies, which correlate molecular structure with biological effects .

Synthesis of this compound can be approached via several methods:

  • Starting from Cyclohexanones: The synthesis could involve the functionalization of cyclohexanones through reactions such as acylation followed by nitration to introduce the nitrophenyl group.
  • Multi-step Synthesis: A synthetic route might include:
    • Formation of the cyclohexane ring.
    • Introduction of the carboxylic acid via oxidation.
    • Addition of the nitrophenyl moiety through nucleophilic substitution.
  • Use of Catalysts: Catalysts may be employed to enhance yields and selectivity during various steps of synthesis.

The potential applications for (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
  • Chemical Research: Utilized in studies exploring structure-activity relationships and mechanism of action.
  • Biochemical Assays: Employed in assays to evaluate biological interactions and enzymatic activities.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within target proteins.
  • In Vitro Assays: To evaluate the efficacy against specific cell lines or microbial strains.

These studies can reveal insights into the pharmacodynamics and pharmacokinetics of the compound, guiding further development .

Several compounds share structural features with (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, including:

Compound NameStructureUnique Features
2-Nitrobenzoic AcidStructureSimple nitro-substituted benzoic acid; used in organic synthesis.
Cyclohexane Carboxylic AcidStructureLacks nitrophenyl group; serves as a basic model for carboxylic acids.
4-NitrophenolStructureExhibits distinct phenolic properties; used in dye production.

Uniqueness

The uniqueness of (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and dual functionality (carboxylic acid and nitrophenyl), which may confer distinct biological activities not observed in simpler analogs. Its complex structure allows for diverse interactions within biological systems, making it a candidate for targeted therapeutic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

291.11067264 g/mol

Monoisotopic Mass

291.11067264 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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